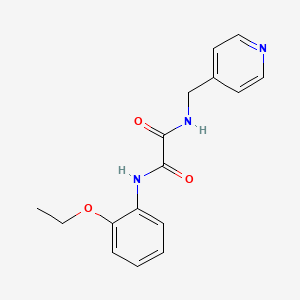![molecular formula C19H18ClNO B5133334 3-[(4-chloro-2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5133334.png)
3-[(4-chloro-2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-chloro-2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one, also known as CP-55,940, is a synthetic cannabinoid compound that is commonly used in scientific research to understand the effects of cannabinoids on the body. CP-55,940 was first synthesized in the early 1990s by Pfizer, and since then, it has been widely used in various research studies.
作用机制
3-[(4-chloro-2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one acts as a potent agonist of the CB1 receptor, which is found in the central nervous system. When 3-[(4-chloro-2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor leads to various physiological effects, including pain relief, appetite stimulation, and mood regulation.
Biochemical and Physiological Effects:
3-[(4-chloro-2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to have various biochemical and physiological effects on the body. It has been found to have potent analgesic effects, making it a potential treatment for chronic pain. It has also been shown to stimulate appetite, making it a potential treatment for anorexia and other eating disorders. Additionally, 3-[(4-chloro-2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to have anti-inflammatory and anti-tumor effects, making it a potential treatment for various diseases.
实验室实验的优点和局限性
3-[(4-chloro-2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one is a potent and selective agonist of the CB1 receptor, making it a valuable tool for studying the endocannabinoid system. It has been widely used in various research studies and has provided valuable insights into the role of the endocannabinoid system in various physiological processes. However, 3-[(4-chloro-2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one also has some limitations for lab experiments. It is a synthetic compound that does not occur naturally in the body, and its effects may not accurately reflect the effects of endogenous cannabinoids. Additionally, 3-[(4-chloro-2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one is a potent compound that can have significant effects on the body, and careful dosing and monitoring are required to ensure the safety of lab animals.
未来方向
There are many future directions for research on 3-[(4-chloro-2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one. One area of research is the development of new treatments for various diseases based on the anti-inflammatory and anti-tumor effects of 3-[(4-chloro-2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one. Another area of research is the study of the effects of 3-[(4-chloro-2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one on the endocannabinoid system in various physiological processes, including pain, appetite, and mood regulation. Additionally, there is a need for further research on the safety and efficacy of 3-[(4-chloro-2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one in humans, as well as the development of new compounds that can selectively target the CB1 receptor.
合成方法
The synthesis of 3-[(4-chloro-2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one involves the reaction of 2-cyclohexen-1-one with 4-chloro-2-methylaniline in the presence of a palladium catalyst. The reaction is carried out under high temperature and pressure, and the resulting product is purified using chromatography techniques. The synthesis of 3-[(4-chloro-2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one is a complex process that requires expertise in organic chemistry.
科学研究应用
3-[(4-chloro-2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one is commonly used in scientific research to study the effects of cannabinoids on the body. It is a potent agonist of the cannabinoid receptor CB1, which is found in the central nervous system. 3-[(4-chloro-2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been used to investigate the role of the endocannabinoid system in various physiological processes, including pain, appetite, and mood regulation. It has also been used to study the effects of cannabinoids on cancer cells and to develop new treatments for various diseases.
属性
IUPAC Name |
3-(4-chloro-2-methylanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO/c1-13-9-16(20)7-8-19(13)21-17-10-15(11-18(22)12-17)14-5-3-2-4-6-14/h2-9,12,15,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDYCYZNQKFYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=CC(=O)CC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]piperidine](/img/structure/B5133259.png)
![methyl 3-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-oxopropanoate](/img/structure/B5133267.png)
![3-benzyl-2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B5133272.png)


![N,8-dimethyl-3-({methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5133297.png)
![2-chloro-N-{1-[1-(4-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5133302.png)
![1-benzyl-4-[(2-fluorophenoxy)acetyl]piperazine](/img/structure/B5133314.png)
![1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5133333.png)
![methyl {[4-(2,4-dichlorophenoxy)butanoyl]amino}(phenyl)acetate](/img/structure/B5133347.png)
![7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5133349.png)

![N-[3-(benzoylamino)phenyl]-2-methoxybenzamide](/img/structure/B5133360.png)
![(2-chloro-4-{[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5133367.png)